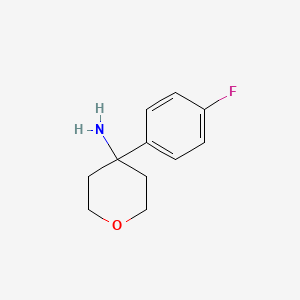

4-(4-Fluorophenyl)oxan-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4H,5-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBLYJGNTBGREE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emerging Role of 4-(4-Fluorophenyl)oxan-4-amine in CNS Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical entities with the potential to modulate central nervous system (CNS) targets is a cornerstone of modern neuropharmacology. Within this landscape, the 4-aryl-oxan-4-amine scaffold has emerged as a promising structural motif. This technical guide delves into the core attributes of a specific exemplar, 4-(4-Fluorophenyl)oxan-4-amine, providing a forward-looking analysis of its potential in CNS drug discovery. While direct extensive research on this particular molecule is nascent, this document synthesizes data from structurally related compounds to build a scientifically grounded perspective on its synthesis, potential mechanisms of action, and prospective therapeutic applications. We will explore the significance of its constituent chemical features—the 4-fluorophenyl group and the oxan-4-amine core—in the context of designing CNS-active agents. This guide aims to serve as a foundational resource for researchers interested in exploring this and related chemical spaces for the development of next-generation neurological therapeutics.

Introduction: The Rationale for 4-(4-Fluorophenyl)oxan-4-amine in CNS Research

The development of drugs targeting the CNS is fraught with challenges, including the need for blood-brain barrier (BBB) penetration, target specificity, and favorable safety profiles. The strategic design of small molecules that can navigate this complex biological environment is therefore of paramount importance. The structure of 4-(4-Fluorophenyl)oxan-4-amine presents a compelling combination of functionalities that are frequently associated with CNS-active compounds.

The 4-fluorophenyl moiety is a common substituent in CNS drug candidates. The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its electron-withdrawing nature can influence the pKa of the amine group, potentially modulating receptor interactions and pharmacokinetic properties. The presence of a fluorine-containing cyclic structure has been observed to increase the rate of utilization by enzymes such as monoamine oxidase (MAO), which are critical in neurotransmitter metabolism.

The oxan-4-amine core provides a three-dimensional structure that can be crucial for specific binding to CNS targets. The saturated heterocyclic ring system can offer improved physicochemical properties, such as solubility and lipophilicity, which are key determinants of BBB permeability. The primary amine serves as a key interaction point, capable of forming hydrogen bonds or salt bridges with biological targets.

This guide will proceed to deconstruct the potential of 4-(4-Fluorophenyl)oxan-4-amine, starting with its synthesis and moving through to its hypothetical pharmacological profile based on the established activities of analogous structures.

Synthetic Pathways and Physicochemical Properties

Proposed Retrosynthetic Analysis and Forward Synthesis

A logical retrosynthetic approach would disconnect the molecule at the C-N bond, suggesting a precursor ketone, 4-(4-fluorophenyl)oxan-4-one, which could be synthesized from simpler starting materials.

Generalized Synthetic Workflow:

Physicochemical Profiling: Hydrogen Bonding Dynamics of 4-(4-Fluorophenyl)oxan-4-amine

The following technical guide provides an in-depth physicochemical profile of 4-(4-Fluorophenyl)oxan-4-amine , focusing on its hydrogen bonding capabilities, structural dynamics, and implications for medicinal chemistry.

Executive Summary

4-(4-Fluorophenyl)oxan-4-amine (Synonym: 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-amine) represents a critical scaffold in modern drug discovery, often utilized as a bioisostere for 4-phenylcyclohexylamine or 4-phenylpiperidine moieties. Its value lies in the tetrahydropyran (THP) ring's ability to lower lipophilicity (LogP) while introducing a specific hydrogen bond acceptor vector via the ether oxygen.[1]

For researchers in lead optimization, the hydrogen bond (H-bond) profile of this molecule is dynamic, heavily dependent on the protonation state of the primary amine at physiological pH.

Quick Reference: H-Bond Count

| State | pH Context | H-Bond Donors (HBD) | H-Bond Acceptors (HBA) |

| Neutral (Free Base) | pH > 10 | 2 (–NH₂) | 2 (N + O)* |

| Physiological | pH 7.4 | 3 (–NH₃⁺) | 1 (Ether O) |

*Note: The fluorine atom is excluded from standard Lipinski counts but acts as a weak electrostatic acceptor in specific binding pockets (see Section 2.3).

Structural Deconstruction & H-Bond Audit

To accurately profile the molecule, we must audit its three functional domains: the Geminal Amine , the Oxane (THP) Core , and the Fluorophenyl Tail .

The Primary Amine (–NH₂)

The amine at position 4 is the primary driver of polarity.

-

Neutral State: It contributes 2 Donors (the hydrogen atoms) and 1 Acceptor (the nitrogen lone pair).

-

Physiological State: Due to the inductive effect of the geminal phenyl ring, the pKa of this amine is estimated between 9.0 and 9.5 . Consequently, at blood pH (7.4), the molecule exists predominantly as the ammonium cation (–NH₃⁺). In this state, the nitrogen lone pair is occupied by a proton, extinguishing its acceptor capacity and increasing the donor count to 3 .

The Oxane (Tetrahydropyran) Ring

The cyclic ether oxygen is a permanent Hydrogen Bond Acceptor .

-

Strength: Unlike open-chain ethers, the steric constraints of the ring can limit the accessibility of the oxygen lone pairs. However, it remains a robust acceptor (HBA = 1) crucial for water solubility and interacting with backbone amides in protein targets.

-

Bioisosterism: This oxygen is the key differentiator from a cyclohexyl ring, lowering cLogP by approximately 1.0–1.5 units and improving metabolic stability.

The Fluorine Debate

In standard high-throughput screening filters (e.g., Lipinski’s Rule of 5), organic fluorine is not counted as a hydrogen bond acceptor.

-

Advanced View: Quantum mechanical studies and CSD (Cambridge Structural Database) surveys suggest fluorine acts as a weak acceptor, particularly when interacting with strong donors (like –OH or –NH) in hydrophobic pockets.

-

Recommendation: For docking simulations, treat F as a weak electrostatic acceptor; for ADME filtering, exclude it from the HBA count.

Visualization: Molecular Connectivity & H-Bond Map

The following diagram illustrates the functional vectors of the molecule in its neutral state.

Pharmacokinetic Implications

Understanding the H-bond count is only useful when applied to pharmacokinetics (PK).

Blood-Brain Barrier (BBB) Permeability

This scaffold is frequently used in CNS-active programs (e.g., opioid receptors, monoamine transporters).

-

Rule: CNS penetration generally requires HBD < 3 and HBA < 6.

-

Analysis: With HBD=2 (neutral) or 3 (cationic), this molecule sits at the threshold of BBB permeability. The introduction of the THP oxygen (HBA) increases polarity, potentially reducing passive diffusion compared to a pure carbocycle, but the fluorination helps offset this by increasing lipophilicity and metabolic resistance.

Solubility & Solvation

The geminal disubstitution (Amine + Phenyl) creates a "solvation shadow." While the amine and ether oxygen attract water, the bulky phenyl group shields the core. The protonated amine (–NH₃⁺) provides the primary solvation driving force, ensuring high aqueous solubility at gastric pH.

Experimental Validation Protocols

To empirically verify the H-bond capacity and pKa, the following workflow is recommended.

Protocol: 1H-NMR Titration for pKa Determination

This experiment determines the pH at which the H-bond donor count shifts from 3 to 2.

-

Preparation: Dissolve 5 mg of the compound in 500 µL of D₂O/DMSO-d6 mixture.

-

Titration: Adjust pH using NaOD/DCl solutions from pH 2 to 12.

-

Observation: Monitor the chemical shift of the alpha-protons (on the THP ring adjacent to the quaternary center).

-

Calculation: Plot chemical shift (

) vs. pH. The inflection point represents the pKa.

Protocol: Solvatochromic H-Bond Basicity Measurement

To measure the strength of the ether oxygen acceptor:

-

Probe: Use 4-nitrophenol as a UV-Vis probe.

-

Solvent: Dissolve compound in non-H-bonding solvent (e.g., CCl₄ or Cyclohexane).

-

Measurement: Add probe. A bathochromic shift (red shift) in the phenol's UV absorption correlates to the H-bond acceptor basicity (

) of the ether oxygen.

References

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Champagne, P. A., et al. (2015). Organic Fluorine as a Hydrogen-Bond Acceptor: Recent Examples and Applications. Synthesis, 47(03), 306-322.

-

Hunter, C. A. (2004). Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition of Fluorine. Chemical Communications, (16), 1834-1835.

-

PubChem Database. (2024). Compound Summary for CID 419223: 4-Aminotetrahydropyran (Scaffold Reference). National Center for Biotechnology Information.

Sources

Methodological & Application

Reagents for coupling 4-(4-Fluorophenyl)oxan-4-amine with carboxylic acids

Application Note: Strategic Coupling of 4-(4-Fluorophenyl)oxan-4-amine with Carboxylic Acids

Part 1: Strategic Overview

The Challenge: The Quaternary Carbon Barrier Coupling 4-(4-Fluorophenyl)oxan-4-amine (4-F-Ph-THP-amine) presents a classic but formidable challenge in medicinal chemistry: nucleophilic attack by a primary amine attached to a quaternary carbon.

Unlike standard primary amines, the nitrogen atom in this scaffold is shielded by:

-

The Tetrahydropyran (Oxan) Ring: A cyclic, conformationally restricted alkyl chain.[1]

-

The 4-Fluorophenyl Group: A bulky aromatic substituent that creates significant steric occlusion and electronic deactivation (via inductive withdrawal), reducing the nucleophilicity of the amine lone pair.[1]

Standard reagents (EDC/NHS, DCC) often result in stalled reactions, low conversion, or high rates of activated ester hydrolysis (due to slow amine attack). Successful coupling requires reagents that generate highly reactive electrophilic species capable of overcoming this steric wall.[1]

Reagent Selection Matrix

| Feature | HATU / HOAt | T3P (Propylphosphonic Anhydride) | Acid Chloride (via (COCl)₂) |

| Mechanism | O-At Active Ester (Fast Kinetics) | Mixed Anhydride (High Driving Force) | Acyl Chloride (Max Electrophilicity) |

| Steric Tolerance | Excellent (Gold Standard) | Very Good | Superior (Brute Force) |

| Epimerization Risk | Low (with base control) | Very Low | High (if acid is chiral/labile) |

| Purification | Requires Chromatography (remove urea/HOAt) | Aqueous Wash (Water soluble byproducts) | Evaporation/Wash |

| Scalability | Moderate (High Cost/Explosive risk) | High (Safe, Green) | High |

| Recommendation | Primary Choice for Discovery | Primary Choice for Scale-up | Backup for Failed Couplings |

Part 2: Detailed Protocols

Protocol A: The "Gold Standard" (HATU-Mediated Coupling)

Best for: Initial discovery, milligram-scale synthesis, and valuable carboxylic acids.

Mechanism: HATU generates an O-(7-azabenzotriazol-1-yl) active ester. The "Aza" nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" (hydrogen bonding to the incoming amine), accelerating the rate of coupling by orders of magnitude compared to HBTU/HOBt.[1]

Materials:

-

Carboxylic Acid (1.0 equiv)

-

4-(4-Fluorophenyl)oxan-4-amine (1.1 – 1.2 equiv)

-

HATU (1.2 equiv)

-

HOAt (0.5 equiv, Optional but recommended for extreme sterics)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

-

Solvent: Anhydrous DMF or DMAc (DCM is often too non-polar for the zwitterionic intermediates).[1]

Step-by-Step Procedure:

-

Activation: In a dried vial under N₂, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (2.0 equiv) and stir for 2 minutes.

-

Reagent Addition: Add HATU (1.2 equiv). The solution should turn yellow/orange.[1] Stir for 5–10 minutes to ensure formation of the O-At active ester.

-

Critical Check: If the acid is sterically hindered as well, extend this time to 30 mins.[1]

-

-

Amine Addition: Add 4-(4-Fluorophenyl)oxan-4-amine (1.2 equiv) followed by the remaining DIPEA (1.0–2.0 equiv).

-

Reaction: Stir at Room Temperature for 2–4 hours .

-

Optimization: If LCMS shows <50% conversion after 4 hours, heat to 50°C. Avoid temperatures >60°C to prevent decomposition of HATU into tetramethylguanidinium byproducts.[1]

-

-

Workup: Dilute with EtOAc. Wash sequentially with:

-

Sat. NaHCO₃ (2x)

-

Water (1x)

-

Sat. LiCl (2x, removes DMF)

-

Brine (1x)

-

-

Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.[1]

Protocol B: The "Green & Clean" (T3P-Mediated Coupling)

Best for: Scale-up (>1g), avoiding chromatography, and acids prone to epimerization.

Mechanism: T3P forms a mixed anhydride with the carboxylic acid.[1] The byproduct is a water-soluble phosphonate, allowing for a strictly extractive workup.[1]

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Amine (1.2 equiv)

-

T3P (50% w/w solution in EtOAc or DMF) (2.0 – 3.0 equiv)

-

Pyridine or N-Methylmorpholine (NMM) (3.0 – 5.0 equiv)

-

Solvent: EtOAc, MeTHF, or DMF.

Step-by-Step Procedure:

-

Setup: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.2 equiv) in EtOAc (or MeTHF) (0.2 M).

-

Note: Unlike HATU, T3P allows the "all-in-one" addition, but sequential addition is safer for kinetics.

-

-

Reagent Addition: Dropwise add T3P solution (2.0 equiv).

-

Reaction: Allow to warm to Room Temperature. Stir for 12–24 hours.[1]

-

Workup (The "Magic" Step):

-

Result: Evaporation usually yields pure product without column chromatography.[1]

Protocol C: The "Nuclear Option" (Acid Chloride Generation)

Best for: Failed couplings with HATU/T3P, or extremely unreactive substrates.

Mechanism: Converts the acid to an acid chloride (

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Oxalyl Chloride (2.0 equiv)[1]

-

DMF (Catalytic, 2–3 drops)

-

Solvent: Anhydrous DCM.[1]

Step-by-Step Procedure:

-

Chlorination: Dissolve Carboxylic Acid in dry DCM under N₂. Add catalytic DMF.[1]

-

Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO₂) will occur.[1]

-

Stir at RT for 1–2 hours until gas evolution ceases.

-

Concentration: Evaporate solvent in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in dry DCM (or THF).[1]

-

Coupling: Add the solution of Acid Chloride dropwise to a separate flask containing the 4-(4-Fluorophenyl)oxan-4-amine (1.1 equiv) and Et₃N (3.0 equiv) in DCM at 0°C.

-

Reaction: Stir at RT for 1–2 hours. This reaction is usually instantaneous.[1]

Part 3: Visualization & Logic

Decision Tree for Coupling Conditions

Figure 1: Strategic decision tree for selecting the optimal coupling reagent based on substrate chirality, scale, and reactivity.

Part 4: Quality Control & Troubleshooting

Validation Metrics (NMR):

-

1H NMR: Look for the Amide NH proton.[1] In DMSO-d6, this typically appears as a sharp singlet (or doublet if coupling to adjacent CH) between 8.0 – 9.5 ppm .

-

19F NMR: The fluorine on the phenyl ring is a built-in handle.[1]

-

Starting Material (Amine): ~ -116 ppm (check specific shift in your solvent).

-

Product (Amide): Distinct shift (usually 1-2 ppm downfield) due to the change in the electronic environment of the nearby quaternary center.[1]

-

Troubleshooting Table:

| Observation | Diagnosis | Solution |

| Low Conversion (<10%) | Steric bulk preventing attack on Active Ester. | Switch to Protocol C (Acid Chloride).[1] Heat Protocol A to 50°C. |

| Guanidinium Byproduct | Amine reacted with HATU directly (slow acid activation).[1] | Pre-activate acid with HATU/Base for 15 mins before adding amine.[1] |

| Epimerization | Over-activation or excess base.[1] | Switch to Protocol B (T3P) and use TMP (Collidine) instead of DIPEA. |

| Precipitate in Reaction | Urea byproduct or poor solubility.[1][3] | Dilute reaction.[1][2] If using HATU, the precipitate might be the product (good!); filter and wash.[1] |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4][5] Organic Process Research & Development, 20(2), 140–177.

-

Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][6][7] Journal of the American Chemical Society, 115(10), 4397–4398.

-

Archimica (Euticals). (n.d.).[1] T3P® (Propylphosphonic Anhydride) Application Note. Proprietary Technical Guide. (Referenced via general T3P utility in hindered systems).

Sources

- 1. youtube.com [youtube.com]

- 2. Synthesis routes of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bachem.com [bachem.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-Fluorophenyl)oxan-4-amine

Welcome to the technical support center for the purification of crude 4-(4-Fluorophenyl)oxan-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the common and not-so-common challenges encountered during the purification of this unique tertiary amine.

The presence of a sterically hindered tertiary amine directly attached to a tetrahydropyran ring and an electron-rich fluorophenyl group presents a unique set of purification challenges. This guide is structured to address these specific issues in a practical, question-and-answer format, divided into a detailed Troubleshooting Guide and a section of Frequently Asked Questions (FAQs).

Troubleshooting Guide: Common Issues in the Purification of 4-(4-Fluorophenyl)oxan-4-amine

This section addresses specific problems you might encounter during your purification workflow. Each issue is followed by a discussion of potential causes and actionable solutions.

Issue 1: My final product is contaminated with a more polar impurity that has a similar Rf to my product on TLC.

Potential Cause: This is a classic sign of contamination with the corresponding alcohol, 4-(4-fluorophenyl)oxan-4-ol. This impurity commonly arises if the synthesis involves the reduction of a ketone precursor, such as 4-(4-fluorophenyl)oxan-4-one, and the reducing agent is not sufficiently chemoselective for the iminium intermediate over the ketone.[1]

Solution:

-

Acid-Base Extraction: The most effective method to separate the basic amine product from the neutral alcohol impurity is through an acid-base extraction.[2][3] The amine will be protonated by an aqueous acid and move into the aqueous layer, leaving the alcohol in the organic layer.

Experimental Protocol: Acid-Base Extraction

-

Dissolve the crude mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Transfer the solution to a separatory funnel.

-

Extract the organic layer with 1 M aqueous HCl (2-3 times). The amine product will move into the aqueous layer as its hydrochloride salt.

-

Combine the aqueous layers.

-

Wash the combined aqueous layers with the organic solvent one more time to remove any residual neutral impurities.

-

Basify the aqueous layer to a pH of 9-10 with a base like 2 M NaOH or saturated sodium bicarbonate solution. This will deprotonate the amine salt, making it soluble in the organic phase again.[2]

-

Extract the basified aqueous layer with fresh organic solvent (2-3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified amine.

-

Issue 2: My compound is streaking badly on a silica gel column, leading to poor separation and low recovery.

Potential Cause: The basic amine is interacting strongly with the acidic silanol groups on the surface of the silica gel.[4] This interaction can lead to irreversible adsorption, tailing of peaks, and even degradation of the product.

Solutions:

-

Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to compete with your product for the acidic sites on the silica. A common choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v).[4]

-

Use a Deactivated Stationary Phase:

-

Amine-Functionalized Silica: This is an excellent option as the stationary phase is already basic, which minimizes the undesirable interactions with the amine product.[4]

-

Basic Alumina: Alumina is a basic stationary phase that can be a good alternative to silica for the purification of amines.[5]

Experimental Protocol: Column Chromatography on Amine-Functionalized Silica

-

Stationary Phase: Amine-functionalized silica gel.

-

Mobile Phase Selection: Develop a suitable solvent system using TLC on amine-functionalized plates. A good starting point is a gradient of ethyl acetate in hexanes.

-

Column Packing: Pack the column with a slurry of the amine-functionalized silica in the initial, least polar mobile phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM and adsorb it onto a small amount of silica gel ("dry loading"). Carefully apply the dried sample to the top of the column.

-

Elution: Run the column with the selected mobile phase, gradually increasing the polarity if necessary.

-

Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

-

Issue 3: I am observing a less polar impurity that I suspect is a secondary amine byproduct.

Potential Cause: During reductive amination, if ammonia is used as the nitrogen source, the initially formed primary amine can react with another molecule of the ketone starting material to form a secondary amine impurity. This is a common side reaction in reductive aminations.[6]

Solution:

-

Column Chromatography: This is the most practical method to separate the desired tertiary amine from the less polar secondary amine impurity. Due to the difference in polarity, a well-optimized chromatography method should provide good separation. The strategies mentioned in Issue 2 (mobile phase modification or use of a deactivated stationary phase) will also be beneficial here.

-

Recrystallization (as a salt): If the product is a solid, forming a salt (e.g., hydrochloride or tartrate) and recrystallizing may effectively remove the secondary amine impurity, which may have different solubility properties as a salt.[4]

Data Summary: Typical Elution Order in Normal Phase Chromatography

| Compound Type | Polarity | Expected Elution Order |

| Secondary Amine Impurity | Less Polar | Elutes First |

| 4-(4-Fluorophenyl)oxan-4-amine | More Polar | Elutes Second |

| 4-(4-Fluorophenyl)oxan-4-ol | Very Polar | Elutes Last (or streaks) |

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purifying crude 4-(4-Fluorophenyl)oxan-4-amine?

A1: A robust and generally applicable workflow is a two-step process:

-

Acid-Base Extraction: First, perform an acid-base extraction to remove any non-basic impurities, such as the corresponding alcohol.[2][3] This is a highly effective and scalable initial purification step.

-

Column Chromatography: Follow up with column chromatography to separate the target amine from other closely related amine impurities (like the secondary amine) and any remaining starting materials. Using an amine-functionalized silica column is highly recommended to prevent streaking and improve recovery.[4]

Diagram: General Purification Workflow

Caption: A typical two-step purification strategy for 4-(4-Fluorophenyl)oxan-4-amine.

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin-Layer Chromatography (TLC) is the most common method. For visualizing amines, you can use a potassium permanganate stain or a ninhydrin stain (though ninhydrin is specific for primary and secondary amines, it can sometimes give a faint color with tertiary amines upon heating).[4] Alternatively, a UV lamp can be used if the impurities are UV-active.

Q3: My compound seems to be degrading on the silica gel column even with triethylamine in the eluent. What are my options?

A3: If your compound is particularly sensitive, you might consider reversed-phase chromatography. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid). Your polar amine product will elute earlier than non-polar impurities.[5]

Q4: What analytical techniques are recommended for final purity assessment?

A4: A combination of techniques is ideal for a comprehensive purity assessment:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is excellent for quantifying purity and detecting trace impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

Diagram: Troubleshooting Decision Tree

Caption: A decision tree for selecting a purification strategy based on initial analysis.

References

-

4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from Chemistry LibreTexts website: [Link]

-

Acid–base extraction - Wikipedia. (n.d.). Retrieved from Wikipedia website: [Link]

-

Amine workup : r/Chempros - Reddit. (2022). Retrieved from Reddit website: [Link]

-

How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Retrieved from Biotage website: [Link]

-

Reductive Amination - Common Conditions. (n.d.). Retrieved from Organic Chemistry Portal: [Link]

- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Organic Chemistry & Process Research.

- Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionaliz

-

Specific solvent issues with Reductive Amination/Alkylation. (n.d.). Retrieved from American Chemical Society website: [Link]

- Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (2004).

- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2021). PMC.

- Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed.

- Overcoming challenges in the synthesis of sterically hindered anilines. (2025). Benchchem.

- Synthesis and characterization of impurities in the production process of Lopinavir. (2014). PMC.

- Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (n.d.).

- How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube.

-

Purification issues : r/chemistry - Reddit. (2016). Retrieved from Reddit website: [Link]

- Synthesis routes of 4-(2-Fluoro-phenyl)-tetrahydro-pyran-4-carboxylic acid. (n.d.). Benchchem.

-

Reductive Amination - Common Conditions. (n.d.). Retrieved from Organic Reaction Mechanisms website: [Link]

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Minimizing side reactions during amination of fluorophenyl oxanones

Technical Support Center: Amination of Fluorophenyl Oxanones

Welcome to the technical support center for the amination of fluorophenyl oxanones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will delve into the common challenges and side reactions encountered during the C-N bond formation on fluorophenyl-substituted lactones, providing in-depth, mechanistically grounded troubleshooting advice and frequently asked questions. Our goal is to empower you with the expertise to minimize side reactions and maximize the yield and purity of your desired products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format. We explore the root causes of these issues and provide actionable, field-proven solutions.

Issue 1: Low or No Yield of the Desired Aminated Product

Question: I am attempting a Buchwald-Hartwig amination of my fluorophenyl oxanone, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer: Low reactivity in a Buchwald-Hartwig amination of a fluorophenyl oxanone can stem from several factors related to the catalyst system, reaction conditions, and the inherent properties of your substrates.

Potential Causes & Solutions:

-

Catalyst Inactivity: The Pd(0) active catalyst may not be forming or is being deactivated.

-

Solution: Ensure you are using an appropriate precatalyst and ligand combination. For electron-deficient aryl fluorides, bulky, electron-rich phosphine ligands (e.g., Josiphos, Buchwald's biarylphosphines) are often required to facilitate the oxidative addition step.[1][2] Consider using a pre-formed Pd(0) source or a precatalyst that readily generates the active species.

-

-

Inappropriate Base Selection: The base plays a critical role in deprotonating the amine and regenerating the catalyst.[3][4][5] An unsuitable base can lead to a stalled catalytic cycle.

-

Solution: Strong, non-nucleophilic bases are typically preferred. Sodium or lithium tert-butoxide (NaOtBu, KOtBu) are common choices.[1][6] However, these strong bases can promote oxanone hydrolysis (see Issue 2). Weaker bases like K₃PO₄ or Cs₂CO₃ might be viable alternatives if hydrolysis is a major concern, though they may require higher temperatures. The choice of base can also be solvent-dependent.[3][4]

-

-

Sub-optimal Solvent and Temperature:

-

Solution: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are standard for Buchwald-Hartwig reactions.[7] The reaction temperature should be optimized; while higher temperatures can increase the reaction rate, they can also accelerate side reactions. A systematic screen of temperatures (e.g., 80°C, 100°C, 110°C) is recommended.

-

-

Inhibition by Additives or Impurities:

Issue 2: Significant Formation of a Hydroxy Acid Byproduct

Question: My reaction mixture shows a significant amount of a polar byproduct that I've identified as the ring-opened hydroxy acid of my starting oxanone. Why is this happening and how can I prevent it?

Answer: The formation of the hydroxy acid is due to the hydrolysis of the oxanone (lactone) ring. This is a very common side reaction, as the ester functionality is susceptible to cleavage, especially under the basic conditions often employed for amination.[10][11][12]

Mechanism of Oxanone Hydrolysis:

Under basic conditions, the hydrolysis, known as saponification, is initiated by the nucleophilic attack of a hydroxide ion (or alkoxide base) on the ester carbonyl. This process is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol leaving group.[12][13]

Troubleshooting Strategies:

-

Choice of Base: This is the most critical parameter.

-

Recommendation: Switch from strong hydroxide or alkoxide bases to weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7] These are less likely to act as nucleophiles for lactone opening.

-

Alternative: Use of a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might offer a milder alternative, although its efficacy can be system-dependent.[3][14]

-

-

Strictly Anhydrous Conditions: Any water present in the reaction will act as a nucleophile for hydrolysis.

-

Protocol: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

-

-

Temperature Control: Lowering the reaction temperature can slow down the rate of hydrolysis relative to the desired amination.

Data Summary: Base Selection vs. Side Reactions

| Base | Strength | Nucleophilicity | Common Side Reactions Promoted |

| NaOH, KOH | Strong | High | Oxanone Hydrolysis , Aryl Hydroxylation |

| NaOtBu, KOtBu | Strong | Low | Can still promote hydrolysis at high T |

| K₃PO₄, Cs₂CO₃ | Moderate | Low | Generally preferred to minimize hydrolysis |

| DBU, DIPEA | Moderate (Organic) | Low | Can sometimes inhibit catalyst[14] |

Issue 3: Competing Nucleophilic Aromatic Substitution (SNAr) of Fluorine

Question: I am observing a byproduct where my amine has displaced the fluorine atom on the aromatic ring instead of the intended leaving group. How can I control the regioselectivity?

Answer: This issue arises from a competing Nucleophilic Aromatic Substitution (SNAr) reaction. The fluorine atom itself can act as a leaving group, especially because its high electronegativity activates the aromatic ring towards nucleophilic attack.[15][16][17][18] The rate-determining step in SNAr is the initial attack by the nucleophile to form a negatively charged Meisenheimer complex.[16]

Factors Influencing SNAr at Fluorine:

-

Electronic Activation: The presence of other electron-withdrawing groups on the fluorophenyl ring will further activate it for SNAr.

-

Reaction Conditions: High temperatures and highly nucleophilic amines can favor the direct SNAr pathway over a palladium-catalyzed process.

Strategies to Minimize SNAr:

-

Leverage Catalysis: A well-chosen palladium catalyst system will significantly accelerate the desired C-N coupling at a specific site (e.g., a bromo or triflate group) over the uncatalyzed SNAr at the C-F bond. Ensure your catalyst turnover is high.[6][19]

-

Temperature Optimization: Run the reaction at the lowest temperature that still allows for efficient catalytic turnover. This will disfavor the higher activation energy pathway of the uncatalyzed SNAr.

-

Amine Nucleophilicity: If possible, using a less nucleophilic amine or protecting the amine to reduce its nucleophilicity can help. However, this may also slow down the desired Buchwald-Hartwig reaction.

Experimental Workflow & Diagrams

Workflow for Minimizing Oxanone Hydrolysis

Caption: Workflow for minimizing oxanone hydrolysis.

Competing Reaction Pathways

Caption: Competing reaction pathways in the amination of fluorophenyl oxanones.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorine atom on my aryl ring considered a leaving group in some contexts?

A1: In nucleophilic aromatic substitution (SNAr), the rate-determining step is the attack of the nucleophile on the aromatic ring to form an intermediate called a Meisenheimer complex.[16] Fluorine's strong electron-withdrawing inductive effect stabilizes this negatively charged intermediate, thereby lowering the activation energy of this slow step.[15][16][17] This stabilizing effect is more significant than the strength of the C-F bond, making fluoride a surprisingly effective leaving group in SNAr compared to other halogens.[16][18]

Q2: Can I use ammonia directly for the amination?

A2: Direct amination using ammonia is challenging due to its volatility and the potential for over-alkylation to form diarylamines.[9] Furthermore, using aqueous ammonia introduces water, which can lead to significant hydrolysis of the oxanone ring and hydroxylation of the aryl halide.[8][9] It is often more practical to use an ammonia surrogate, such as benzophenone imine, followed by hydrolysis.[7] Recent advances have developed specific ligands, like KPhos, that can suppress side reactions when using aqueous ammonia with a hydroxide base, but this would be highly problematic for a hydrolytically sensitive substrate like an oxanone.[8][9]

Q3: What is the role of the phosphine ligand in the Buchwald-Hartwig reaction?

A3: The phosphine ligand is crucial for the success of the reaction. It stabilizes the palladium center, influences its reactivity, and controls the substrate scope. Bulky, electron-rich ligands promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the final reductive elimination step that forms the C-N bond and regenerates the catalyst.[1][2] The choice of ligand is critical for coupling challenging substrates like aryl fluorides.

Q4: My reaction is sluggish even with a strong base and high temperature. What else can I check?

A4: If you have optimized the core components (catalyst, ligand, base, solvent, temperature) and still face issues, consider the following:

-

Substrate Purity: Impurities in your fluorophenyl oxanone or amine (e.g., other halides, coordinating functional groups) can poison the catalyst.

-

Amine Basicity: Very weakly basic amines (e.g., some anilines or heterocycles) can be difficult to deprotonate, stalling the catalytic cycle. A stronger base or different reaction conditions might be necessary.

-

Steric Hindrance: Extreme steric bulk on either the oxanone or the amine can prevent effective binding to the palladium center, slowing the reaction. In such cases, a less bulky ligand might be beneficial to open up coordination space.[20]

References

-

Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. Available from: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

-

Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available from: [Link]

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available from: [Link]

-

The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available from: [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

-

Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant Ask An Expert. Available from: [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. Available from: [Link]

-

Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide. Inorganic Chemistry. Available from: [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. Available from: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

-

Lactones, Lactams and Cyclization Reactions. Pearson. Available from: [Link]

-

Divergent Reaction Pathways in Amine Additions to β-Lactone Electrophiles. An Application to β-Peptide Synthesis. ResearchGate. Available from: [Link]

-

Synthesis and Reactions of Lactones and Lactams. Chemistry Steps. Available from: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

-

Reductive hydroxyalkylation/alkylation of amines with lactones/esters. RSC Publishing. Available from: [Link]

-

HYDROLYSIS. University of Windsor. Available from: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

-

Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. The Hartwig Group. Available from: [Link]

-

Amination of aryl chlorides and fluorides toward the synthesis of aromatic amines by palladium-catalyzed route or transition metal free way: Scopes and limitations. Technical University of Munich. Available from: [Link]

-

Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. Available from: [Link]

-

8.8: Chemistry of Esters. Chemistry LibreTexts. Available from: [Link]

-

Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. ACS Catalysis. Available from: [Link]

-

Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. MDPI. Available from: [Link]

-

A mild method for ring-opening aminolysis of lactones. ResearchGate. Available from: [Link]

-

Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Available from: [Link]

-

Competition reactions with carboxylic acids and esters. ResearchGate. Available from: [Link]

-

Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available from: [Link]

-

Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available from: [Link]

-

Hydrolysis under basic conditions. Chemistry Stack Exchange. Available from: [Link]

-

Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available from: [Link]

-

Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available from: [Link]

-

Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Available from: [Link]

-

Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available from: [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Available from: [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available from: [Link]

Sources

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. escholarship.org [escholarship.org]

- 9. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 18. wyzant.com [wyzant.com]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing pH for the Extraction of 4-(4-Fluorophenyl)oxan-4-amine

A Foreword from the Senior Application Scientist: The following guide addresses the critical process of optimizing pH conditions for the liquid-liquid extraction of 4-(4-Fluorophenyl)oxan-4-amine. As this is a novel compound, this document serves as a foundational guide based on the well-established principles of acid-base chemistry as applied to amine-containing molecules. The protocols herein are designed to empower researchers to experimentally determine the optimal conditions for this specific molecule, ensuring high-purity yield and process efficiency. For the purposes of illustrating these principles, we will proceed with a hypothetical pKa of 9.5 for the conjugate acid of our target amine.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for the extraction of an amine like 4-(4-Fluorophenyl)oxan-4-amine?

The pH of the aqueous phase is the single most important variable in the liquid-liquid extraction of ionizable compounds like amines.[1][2] The underlying principle is the reversible conversion of the amine between its neutral (free base) and ionized (protonated salt) forms.

-

Neutral Form (R₃N): This form is uncharged, less polar, and demonstrates high solubility in organic solvents (e.g., dichloromethane, ethyl acetate).

-

Ionized Form (R₃NH⁺): This protonated form is a positively charged salt, making it highly polar and preferentially soluble in the aqueous phase.

By precisely controlling the pH of the aqueous solution, you can dictate the form of the amine and, consequently, which liquid phase it will partition into. This allows for effective separation from non-basic impurities.[3]

The relationship between pH, pKa, and the ratio of these two forms is described by the Henderson-Hasselbalch equation .[4][5][6] For a basic amine, the relevant equilibrium is:

R₃N (organic soluble) + H₂O ⇌ R₃NH⁺ (water-soluble) + OH⁻

Manipulating the pH allows you to shift this equilibrium, forming the basis of acid-base extraction.[7][8]

Q2: What is the general rule for selecting the pH to move my amine into the organic or aqueous phase?

The pKa of the amine's conjugate acid (R₃NH⁺) is the reference point. For our hypothetical compound, we assume a pKa of 9.5.

-

To Extract into the Organic Phase (Isolation of Free Base): The pH of the aqueous solution must be significantly higher than the pKa. A common rule of thumb is to adjust the pH to be at least 2 units above the pKa.[9] At a pH of 11.5 (i.e., pKa + 2), the amine will be >99% in its neutral, organic-soluble form.

-

To Extract into the Aqueous Phase (Washing/Purification): The pH of the aqueous solution must be significantly lower than the pKa. Adjusting the pH to be at least 2 units below the pKa is standard practice.[9][10] At a pH of 7.5 (i.e., pKa - 2), the amine will be >99% in its protonated, water-soluble salt form.

This relationship is summarized in the table below.

| Aqueous pH | Relationship to pKa (9.5) | Dominant Species | Predicted Solubility | Extraction Outcome |

| < 7.5 | pH < pKa - 2 | R₃NH⁺ (Ionized Salt) | High in Aqueous Phase | Moves from Organic to Aqueous |

| 9.5 | pH = pKa | 50% R₃NH⁺ / 50% R₃N | Distributed between phases | Inefficient Separation |

| > 11.5 | pH > pKa + 2 | R₃N (Neutral Base) | High in Organic Phase | Moves from Aqueous to Organic |

Q3: How do I experimentally determine the optimal extraction pH for this specific compound?

Since this is a novel molecule, a systematic approach is required to find the ideal pH for maximum extraction efficiency. The following protocol outlines a small-scale experiment to generate a pH-partition profile.

Experimental Protocol: pH Optimization Curve

Objective: To determine the pH at which the distribution of 4-(4-Fluorophenyl)oxan-4-amine between an organic and aqueous phase is maximized in favor of the organic layer.

Materials:

-

A stock solution of your compound in a suitable organic solvent (e.g., 10 mg/mL in Ethyl Acetate).

-

A series of aqueous buffer solutions (e.g., pH 8.0, 8.5, 9.0, 9.5, 10.0, 10.5, 11.0, 11.5, 12.0).

-

Separatory funnels or vials for extraction.

-

Analytical method to quantify the compound (e.g., HPLC, UPLC-MS).

Procedure:

-

Preparation: Label nine 10 mL vials, one for each pH buffer.

-

Aliquot Compound: To each vial, add 1 mL of the organic stock solution containing your compound.

-

Add Aqueous Phase: Add 1 mL of the corresponding aqueous buffer to each vial.

-

Equilibration: Cap the vials and shake vigorously for 2 minutes to ensure thorough mixing and partitioning. Use a vortex mixer if available.

-

Phase Separation: Allow the vials to stand until the organic and aqueous layers have clearly separated. Centrifugation can be used to break up any emulsions.

-

Sampling: Carefully remove a known volume (e.g., 100 µL) from the organic layer of each vial for analysis.

-

Quantification: Analyze the samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the amine in each organic sample.

-

Data Analysis: Plot the concentration of the amine in the organic phase against the pH of the aqueous buffer. The optimal pH for extraction into the organic phase will correspond to the highest point on this curve.

This systematic screening provides empirical data for the optimal pH, which is crucial for developing a robust and scalable extraction process.[11][12]

Troubleshooting Guide

Issue 1: Low Extraction Yield into the Organic Phase.

A poor yield is one of the most common issues and can often be traced back to suboptimal conditions or procedural errors.[13][14]

-

Cause A: Incorrect pH. The pH of the aqueous layer may not be sufficiently basic to fully deprotonate the amine.

-

Solution: Ensure the final pH of the aqueous phase is at least 2 units above the pKa. Use a pH meter to verify the pH after adding the base and mixing. Do not rely solely on theoretical calculations.

-

-

Cause B: Insufficient Mixing. The compound needs to physically move from one phase to the other. Inadequate agitation results in poor transfer.

-

Solution: Shake the separatory funnel vigorously for 1-2 minutes, ensuring to periodically vent any pressure buildup.

-

-

Cause C: Single Extraction. A single extraction may not be sufficient to transfer all of the compound. The distribution of a solute between two phases is an equilibrium process.

-

Solution: Perform multiple extractions with smaller volumes of the organic solvent. For example, instead of one extraction with 100 mL of ethyl acetate, perform three sequential extractions with 35 mL each. This is a more efficient method for recovery.[14]

-

Issue 2: An Emulsion Formed and the Layers Won't Separate.

Emulsions are a stable mixture of the two immiscible liquids, often stabilized by particulates or surfactants at the interface, preventing clear layer separation.

-

Cause A: Vigorous Shaking. Overly aggressive shaking can lead to the formation of a stable emulsion.

-

Solution: Use gentle, repeated inversions of the separatory funnel rather than violent shaking.

-

-

Cause B: High Concentration. Very high concentrations of the product or impurities can sometimes stabilize emulsions.

-

Solution 1 (Brining): Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and helping to break the emulsion by "salting out" the organic components.

-

Solution 2 (Filtration): For persistent emulsions, filtering the entire mixture through a pad of celite or glass wool can sometimes break the emulsion.

-

Solution 3 (Patience & Time): Allowing the mixture to stand undisturbed for an extended period (15 minutes to several hours) can often lead to separation.

-

Issue 3: The Amine Seems to be Degrading During Extraction.

While many amines are stable, some can be sensitive to strongly basic or acidic conditions, especially over extended periods.

-

Cause A: pH Instability. The compound may be susceptible to hydrolysis or other degradation pathways at very high or low pH.

-

Solution 1 (Use Milder Bases): Instead of strong bases like sodium hydroxide (NaOH), consider using a milder base such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) if they can achieve the target pH.

-

Solution 2 (Minimize Contact Time): Perform the extraction and phase separation as quickly as possible to minimize the compound's exposure to harsh pH conditions. Have the next step of your process ready to go immediately after extraction.

-

Solution 3 (Lower Temperature): Perform the extraction at a lower temperature (e.g., in an ice bath) to slow down potential degradation reactions.

-

Visualizing the Workflow

The following diagram illustrates the decision-making process and experimental workflow for optimizing the pH for extraction.

Caption: Workflow for experimental determination of optimal extraction pH.

References

-

Wikipedia. Liquid–liquid extraction.[Link]

-

Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples.[Link]

-

University of California, Davis. Amine Extraction in the Laboratory.[Link]

-

Royal Society of Chemistry. Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

-

Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses.[Link]

-

University of Rochester, Department of Chemistry. Workup: Amines.[Link]

-

Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD.[Link]

-

YouTube. Henderson-Hasselbalch Plots for Acid-Base Extraction.[Link]

-

Khan Academy. Henderson–Hasselbalch equation.[Link]

-

ResearchGate. Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.[Link]

-

ResearchGate. Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction.[Link]

-

Course Hero. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.[Link]

-

YouTube. Intro to Liquid-Liquid Extraction.[Link]

-

University of Gothenburg. Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines.[Link]

-

University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.[Link]

-

Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

-

ResearchGate. Selective Separation of Amines from Continuous Processes using Automated pH Controlled Extraction.[Link]

-

Reddit. Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?[Link]

Sources

- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 2. Amine Extraction in the Laboratory [ns1.almerja.com]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]

- 5. microbenotes.com [microbenotes.com]

- 6. Khan Academy [khanacademy.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Workup [chem.rochester.edu]

- 11. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Troubleshooting [chem.rochester.edu]

- 14. reddit.com [reddit.com]

Technical Support Center: Overcoming Catalyst Poisoning in the Reduction of 4-(4-Fluorophenyl)oxan-4-amine

Welcome to the Technical Support Center for the catalytic reduction of 4-(4-Fluorophenyl)oxan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of catalyst poisoning during this critical synthetic step. Our goal is to provide you with the expertise and practical insights necessary to ensure the efficiency, reproducibility, and success of your reactions.

Introduction: The Challenge of Catalyst Poisoning

The catalytic hydrogenation of functional groups is a cornerstone of modern organic synthesis, prized for its efficiency and atom economy. However, the noble metal catalysts integral to these transformations, typically Palladium (Pd) or Platinum (Pt) on a carbon support, are highly susceptible to deactivation by a variety of chemical species known as catalyst poisons.[1] This guide will focus on the specific challenges encountered during the reduction of a nitrile or related precursor to 4-(4-Fluorophenyl)oxan-4-amine, a crucial intermediate in the synthesis of various pharmaceutically active compounds.

Catalyst poisoning manifests as a significant decrease or complete loss of catalytic activity, leading to incomplete reactions, low yields, and difficulties in product purification. Understanding the source and nature of these poisons is the first step toward effective mitigation.

Visualizing the Problem: A Common Synthetic Route and Potential Pitfalls

A plausible and common synthetic route to 4-(4-Fluorophenyl)oxan-4-amine involves the formation of a nitrile intermediate followed by its reduction. This process, while effective, can introduce several potential catalyst poisons.

Caption: Synthetic pathway and potential sources of catalyst poisons.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the reduction of 4-(4-Fluorophenyl)oxan-4-amine and provides actionable troubleshooting steps.

Q1: My reaction is sluggish or has stalled completely. What are the likely causes?

A1: A stalled reaction is a classic sign of catalyst poisoning or deactivation. The primary suspects are impurities in your starting materials or solvent.

-

Potential Cause 1: Sulfur Contamination. Sulfur compounds are notorious poisons for palladium and platinum catalysts.[2][3] Even trace amounts can lead to the formation of stable metal sulfides on the catalyst surface, blocking active sites.

-

Source: Sulfur-containing reagents used in previous steps, or impurities in starting materials like 4-Fluorophenylacetonitrile. Thiol-based protecting groups are a common source.

-

Troubleshooting Protocol:

-

Analyze Starting Materials: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Elemental Analysis to quantify sulfur content in your nitrile intermediate and solvents.

-

Purification of Starting Material: If sulfur is detected, purify the nitrile intermediate via recrystallization or column chromatography.

-

Use of Sulfur Scavengers: In some cases, adding a small amount of a sulfur scavenger, like zinc oxide, to the reaction mixture can be effective.[4]

-

-

-

Potential Cause 2: Halogen Poisoning. While the fluoro-substituent on the phenyl ring is generally stable under hydrogenation conditions, other halogenated impurities can be detrimental.

-

Source: Residual chlorinated solvents or byproducts from previous synthetic steps.

-

Troubleshooting Protocol:

-

Solvent Purity: Ensure all solvents are of high purity and free from halogenated contaminants.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic byproducts (like HCl) that can damage the catalyst.

-

-

-

Potential Cause 3: Nitrogen-Containing Poisons. While the target molecule is an amine, certain nitrogen-containing functional groups or byproducts can act as inhibitors or poisons.[5]

-

Source: Unreacted nitrile starting material, imine intermediates, or the formation of tertiary amine byproducts can competitively adsorb to the catalyst surface, hindering the reaction.[6]

-

Troubleshooting Protocol:

-

Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the formation of intermediates. A buildup of an intermediate may indicate a problem.

-

Optimize Reaction Conditions: Adjusting temperature and pressure can sometimes overcome competitive inhibition.

-

-

Q2: I observe a significant drop in catalyst activity when I try to reuse the catalyst. Why is this happening and can I regenerate it?

A2: A drop in activity upon reuse is common and can be due to irreversible poisoning or physical changes to the catalyst.

-

Cause: Strong chemisorption of poisons like sulfur makes simple filtration and reuse ineffective.[3] The catalyst can also undergo sintering (agglomeration of metal particles) at high temperatures, reducing its active surface area.[1]

-

Regeneration Protocol: For palladium catalysts poisoned by sulfur, a regeneration procedure can sometimes be effective.

-

Washing: After filtering the catalyst, wash it thoroughly with a solvent that can dissolve the suspected poison. For organic residues, a sequence of washes with solvents of varying polarity (e.g., ethyl acetate, then methanol) can be effective.

-

Oxidative Treatment: In some industrial settings, a controlled oxidation at high temperatures can burn off carbonaceous deposits (coking).[7] However, this is often not practical or safe in a standard laboratory setting.

-

Hydrogen Treatment: For some types of poisoning, treatment with hydrogen at elevated temperatures can help to remove the poison.[3][8]

-

Q3: My reaction produces a complex mixture of products, including partially reduced intermediates. How can I improve selectivity?

A3: Poor selectivity often points to non-optimal reaction conditions or a partially deactivated catalyst.

-

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor selectivity.

-

Detailed Steps:

-

Catalyst Quality: Ensure your catalyst is not old or from a questionable source. Old catalysts can have reduced activity.

-

Reaction Parameters:

-

Temperature and Pressure: Lower temperatures and pressures can sometimes improve selectivity by reducing the rate of side reactions.

-

Solvent: The choice of solvent can influence catalyst activity and selectivity. Polar solvents like ethanol or methanol are often good choices for hydrogenations.

-

-

Alternative Catalysts: If Pd/C is not effective, consider alternatives. Platinum on carbon (Pt/C) can sometimes be more robust. Raney Nickel is another option, particularly if dehalogenation is a concern.

-

Quantitative Data Summary: Common Catalyst Poisons and Their Effects

| Catalyst Poison | Common Sources | Effect on Catalyst | Mitigation Strategy |

| Sulfur Compounds | Reagents (e.g., thiols), contaminated solvents, impurities in starting materials | Forms stable metal sulfides, blocking active sites | Feed purification, use of sulfur scavengers, catalyst regeneration |

| Halogenated Compounds | Chlorinated solvents, byproducts from previous steps | Can form strong bonds with the metal surface, leading to deactivation | Use of high-purity solvents, inert reaction atmosphere |

| Nitrogen Compounds | Unreacted nitriles, imine intermediates, tertiary amine byproducts | Competitive adsorption on active sites, inhibiting the reaction | Optimize reaction conditions, monitor reaction progress |

| Heavy Metals | Leaching from reactors, contaminated reagents | Can deposit on the catalyst surface, blocking active sites | Use of high-purity reagents and clean equipment |

| Carbon Monoxide | Impurity in hydrogen gas | Strong chemisorption on the catalyst surface | Use of high-purity hydrogen |

Experimental Protocols

Protocol 1: Purification of 4-(4-Fluorophenyl)tetrahydropyran-4-carbonitrile

-

Dissolution: Dissolve the crude nitrile intermediate in a minimum amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate).

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

-

Filtration: Hot filter the solution to remove the activated carbon or any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Small-Scale Test for Catalyst Poisoning

-

Setup: In parallel, set up two small-scale hydrogenation reactions under identical conditions.

-

Reaction 1 (Control): Use your standard, unpurified nitrile intermediate.

-

Reaction 2 (Test): Use the purified nitrile intermediate from Protocol 1.

-

Monitoring: Monitor the progress of both reactions by TLC or LC-MS. A significantly faster reaction rate in Reaction 2 indicates the presence of catalyst poisons in your unpurified material.

References

- U.S.

- Challenges in Catalyst Regeneration and How to Overcome Them. (2024).

- Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (2015). Scientific Reports.

- Poisoning and deactivation of palladium catalysts. (2002).

- Triphenylphosphine as Efficient Antidote for the Sulfur‐Poisoning of the Pd/C Hydrogenation C

- Catalyst Poisoning Mitigation. (2023). Energy & Sustainability Directory.

- Catalyst deactivation mechanisms and how to prevent them. (2025). Chemical Engineering Journal.

- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). Molecules.

- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.).

- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2016).

- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N

- Reduction of Aromatic and Heterocyclic Aromatic N-Hydroxylamines by Human Cytochrome P450 2S1. (2013). Journal of Biological Chemistry.

- U.S.

- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.

- Producing Aromatic Amines (A-Level). (n.d.). ChemistryStudent.

- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2021).

- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.

- Amine - Wikipedia. (n.d.). Wikipedia.

- Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow.

- Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (1993). Journal of the Chemical Society, Faraday Transactions.

- Hydrogen

- Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal.

- Platinum catalyst deactivation and reactivation by in situ replacement of oxygen by nitrogen. (2019).

- Catalytic Hydrogenation Part III - More Tips and Tricks. (2010). Curly Arrow.

- Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. (2008).

- Zeolite-promoted platinum catalyst for efficient reduction of nitrogen oxides with hydrogen. (2021).

- Platinum Metals as Hydrogenation Catalysts. (1957).

- U.S. Patent WO2019070827A1, "Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide"

- The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. (2017).

- The First Continuous Flow Hydrogenation of Amides to Amines. (n.d.). Queen's University Belfast.

- U.S. Patent US4870209A, "Process for purifying crude 4-aminophenol"

- Catalytic hydrogenation of arom

- U.S.

- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig

- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2021). RSC Advances.

- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2012). Molecules.

Sources

- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof, synthetic intermediate thereof and process for preparing the same - Google Patents [patents.google.com]

- 4. 4-(4-fluorophenyl)oxan-4-amine | 870846-04-1 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]

- 8. The Prohibited List | World Anti Doping Agency [wada-ama.org]

Separation of 4-(4-Fluorophenyl)oxan-4-amine from unreacted ketone starting material

[1]

Case ID: PUR-AMINE-04F Subject: Separation of 4-(4-Fluorophenyl)oxan-4-amine from Neutral Ketone Impurities Status: Active Guide[1]

Executive Summary

This guide addresses the purification of 4-(4-fluorophenyl)oxan-4-amine (also known as 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-amine).[1] The primary challenge in this workflow is separating the basic amine product from unreacted neutral starting materials, specifically ketones (e.g., tetrahydro-4H-pyran-4-one) or intermediate alcohols.[1]

Because the target molecule contains a primary amine at a tertiary center (

Module 1: Acid-Base Extraction (The "Gold Standard")[1]

Objective: Isolate the amine by converting it into a water-soluble salt, washing away the neutral ketone, and regenerating the free base.

The Mechanism

-

Acidification: The amine is protonated by HCl, forming a water-soluble ammonium salt (

).[1] The neutral ketone remains in the organic layer. -

Wash: The organic layer (containing the ketone) is discarded.

-

Basification: The aqueous layer is treated with a base (NaOH) to pH > 12, deprotonating the ammonium salt back to the lipophilic free amine (

). -

Recovery: The free amine is extracted back into an organic solvent.

Step-by-Step Protocol

| Step | Action | Critical Technical Note |

| 1. Dissolution | Dissolve crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . | Use ~10 mL solvent per gram of crude. DCM is preferred if the amine is highly lipophilic. |

| 2. Salt Formation | Add 1M Aqueous HCl (3-4 equivalents relative to amine).[1] Shake vigorously. | The amine moves to the aqueous phase (top or bottom depending on solvent). |

| 3. Phase Cut | Separate layers.[1][2] Keep the Aqueous Layer (contains Product). Keep Organic Layer (contains Ketone) for TLC check, then discard. | Stop Point: If the interface is messy (rag layer), filter through Celite or add brine. |

| 4. Organic Wash | Wash the Aqueous Layer with fresh EtOAc (2x). | This removes entrained ketone trapped in the water droplets. |

| 5. Basification | Cool aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12. | Crucial: You must exceed the amine's pKa by 2 units to ensure 99% recovery. Use pH paper.[1] |

| 6. Extraction | Extract the cloudy aqueous mixture with DCM (3x). | The amine is now in the DCM layer.[3] |

| 7. Drying | Dry combined DCM extracts over anhydrous | Water in the final product causes degradation. |

| 8. Concentration | Filter and concentrate under reduced pressure (Rotovap). | Do not exceed 40°C to prevent oxidation. |

Visual Workflow (Logic Map)

Figure 1: Logic flow for the Acid-Base separation of 4-(4-fluorophenyl)oxan-4-amine.

Module 2: Flash Chromatography (Polishing)

Issue: If acid-base extraction does not yield sufficient purity (e.g., <95%), chromatography is required.[1]

Challenge: Primary amines interact with acidic silanol groups (

The Solution: Amine Modifiers

You must "deactivate" the silica by adding a competing base to the mobile phase.[3][4]

Recommended Solvent Systems:

| System Type | Solvent Composition | Additive (Critical) | Application |

| Standard Normal Phase | DCM / Methanol (95:5 to 90:[1]10) | 1% Triethylamine (TEA) or 1% | General purification. |

| High Polarity | DCM / MeOH / | 90 : 9 : 1 | For highly polar amines.[1] |

| Alternative | Hexane / Ethyl Acetate | 2% Triethylamine | If the amine is very lipophilic. |

Protocol:

-

Pre-treat the Column: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the additive before loading the sample. This neutralizes the silica.[3][5]

-

Loading: Dissolve the crude in a minimum amount of DCM.

-